

Chemical structure and properties of 2-(2-methoxyphenyl)ethanamine

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Compound of Interest

Compound Name: 2-Methoxyphenethylamine

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An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenyl)ethanamine, a substituted phenethylamine derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its known biological activities and its role as a key intermediate in the synthesis of pharmaceutical agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Properties

2-(2-Methoxyphenyl)ethanamine, also known as o-methoxyphenethylamine, is a primary amine with a methoxy group substituted at the ortho position of the phenyl ring.^{[1][2]} This substitution significantly influences its electronic properties and biological activity compared to its unsubstituted parent compound, phenethylamine.

Chemical Identifiers:

- IUPAC Name: 2-(2-methoxyphenyl)ethanamine[1]
- CAS Number: 2045-79-6[1][2]
- Molecular Formula: C₉H₁₃NO[1][2]
- Canonical SMILES: COC1=CC=CC=C1CCN[3]
- InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N[1]

The structural characteristics of 2-(2-methoxyphenyl)ethanamine are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	151.21 g/mol	[1]
Appearance	Typically a liquid	[4]
Boiling Point	238 - 240 °C (approximate)	[4]
Density	~1.04 g/cm ³	[5]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.	[4]
pKa	Data not readily available in cited sources.	
logP	1.7 (Computed)	[1]

Synthesis

While various synthetic routes to 2-(2-methoxyphenyl)ethanamine and its analogs have been reported, a common approach involves the reduction of a corresponding nitrile or oxime. A generalized synthetic workflow is presented below.

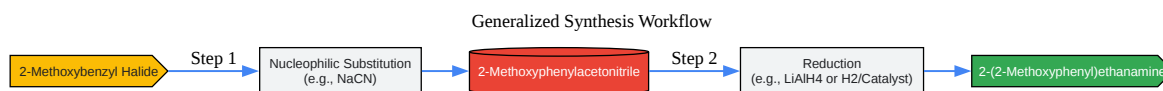
Experimental Protocol: A Generalized Synthesis Approach

A prevalent method for the synthesis of phenethylamines involves the reduction of a phenylacetonitrile derivative. For 2-(2-methoxyphenyl)ethanamine, this would typically involve the following conceptual steps:

- Preparation of 2-Methoxyphenylacetonitrile: This intermediate can be synthesized from 2-methoxybenzyl chloride or bromide via nucleophilic substitution with a cyanide salt.
- Reduction of the Nitrile: The 2-methoxyphenylacetonitrile is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH_4) in an ethereal solvent or catalytic hydrogenation.

Note: Detailed, step-by-step experimental protocols for the synthesis of 2-(2-methoxyphenyl)ethanamine are not extensively available in the public domain. Researchers should adapt established procedures for similar phenethylamine syntheses, exercising appropriate safety precautions, particularly when working with hazardous reagents like LiAlH_4 and cyanide salts.

A logical workflow for a potential synthesis is depicted in the following diagram.



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Caption: Generalized workflow for the synthesis of 2-(2-methoxyphenyl)ethanamine.

Analytical Characterization

The structural confirmation and purity assessment of 2-(2-methoxyphenyl)ethanamine are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of the molecule.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the ethylamine side chain. The aromatic protons will appear as a complex multiplet in the aromatic region. The methoxy protons will be a sharp singlet, and the ethylamine protons will appear as two distinct multiplets, likely triplets, unless there is complex coupling.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[\[6\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.[\[6\]](#)
 - Spectral Width: ~12-16 ppm.[\[6\]](#)
 - Number of Scans: 16-32 scans.[\[6\]](#)
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.[\[6\]](#)
 - Spectral Width: ~200-240 ppm.[\[6\]](#)
 - Number of Scans: 1024 or more, depending on concentration.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass

spectrum of 2-(2-methoxyphenyl)ethanamine is expected to show a molecular ion peak (M^+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethylamine side chain and the loss of the methoxy group.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 $^{\circ}\text{C}$.[\[7\]](#)
 - Oven Program: A temperature gradient program, for example, starting at 80 $^{\circ}\text{C}$ and ramping up to 300 $^{\circ}\text{C}$.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational bands include:

- N-H stretch: A broad band or two bands in the region of 3300-3400 cm^{-1} characteristic of a primary amine.
- C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm^{-1} , respectively.
- C=C stretch (aromatic): Bands in the 1450-1600 cm^{-1} region.
- C-O stretch (ether): A strong band around 1240 cm^{-1} .
- C-N stretch: A band in the 1020-1250 cm^{-1} region.

Experimental Protocol: FTIR Analysis

- **Sample Preparation:** The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Biological Activity and Potential Applications

2-(2-Methoxyphenyl)ethanamine belongs to the phenethylamine class, which includes many compounds with significant psychoactive and pharmacological properties.[8] The biological activity of substituted phenethylamines is highly dependent on the nature and position of the substituents on the phenyl ring and the amine group.

Relationship to Psychoactive Compounds

Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.[5] While specific receptor binding data for 2-(2-methoxyphenyl)ethanamine is not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds suggests a potential for interaction with these receptors. For instance, the NBOMe series of hallucinogens are N-benzyl derivatives of methoxyphenethylamines.[9]

Pharmaceutical Intermediate

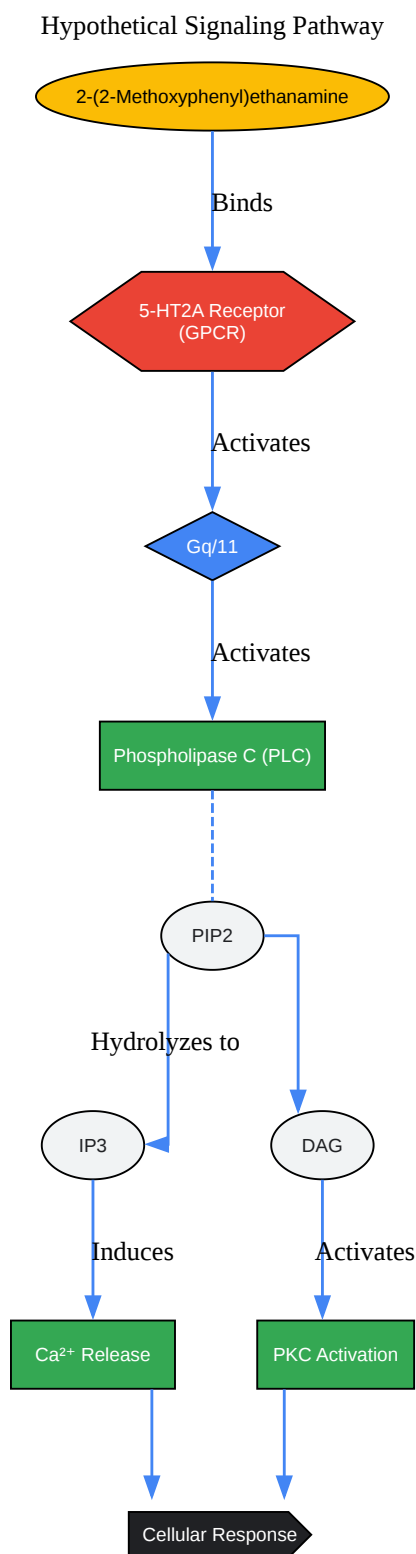
2-(2-Methoxyphenyl)ethanamine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its structural analog, 2-(2-methoxyphenoxy)ethylamine, which is a key precursor in the synthesis of Carvedilol, a medication used to treat high blood pressure and heart failure.[3]

Potential Signaling Pathways

Given the structural relationship to other phenethylamines that target serotonin receptors, 2-(2-methoxyphenyl)ethanamine could potentially modulate downstream signaling pathways associated with these receptors. Activation of 5-HT_{2A} receptors, for example, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP_2) into inositol trisphosphate (IP_3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a phenethylamine derivative binding to a G-protein coupled receptor like the $5\text{-HT}_2\text{A}$ receptor.



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Caption: Hypothetical signaling cascade following receptor activation.

Disclaimer: The biological activities and signaling pathways described are based on the known pharmacology of structurally related compounds. Specific experimental data for 2-(2-methoxyphenyl)ethanamine is limited, and further research is required to fully elucidate its pharmacological profile.

Conclusion

2-(2-Methoxyphenyl)ethanamine is a compound of significant interest due to its chemical properties and its position within the broader class of pharmacologically active phenethylamines. This guide has provided a detailed overview of its structure, properties, synthesis, and analytical characterization. While its specific biological activities and mechanisms of action require further investigation, its potential as a research tool and a pharmaceutical intermediate is evident. The information and protocols presented herein are intended to facilitate further research and development involving this intriguing molecule.

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